molecular formula C19H22N4OS B10793023 2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole

2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole

Cat. No.: B10793023
M. Wt: 354.5 g/mol
InChI Key: AHNRDNGNUMIWLX-UHFFFAOYSA-N
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Description

2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole is a heterocyclic compound that features a benzoxazole core linked to a piperazine moiety via a propylthio chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antidepressant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It is also studied for its potential antidepressant effects by inhibiting serotonin reuptake.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-[4-(Pyridin-2-yl)-1-piperazinyl]propyl]thio]benzoxazole is unique due to its combination of a benzoxazole core with a piperazine moiety, which imparts a broad spectrum of biological activities.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

2-[3-(4-pyridin-2-ylpiperazin-1-yl)propylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C19H22N4OS/c1-2-7-17-16(6-1)21-19(24-17)25-15-5-10-22-11-13-23(14-12-22)18-8-3-4-9-20-18/h1-4,6-9H,5,10-15H2

InChI Key

AHNRDNGNUMIWLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCSC2=NC3=CC=CC=C3O2)C4=CC=CC=N4

Origin of Product

United States

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